Single Enantiomer vs Racemic Mixture: Enantiomeric Excess
The (S)-enantiomer is supplied with a chemical purity of ≥95 %, whereas the racemic mixture (where available) has no defined enantiomeric excess ([ee] = 0 %) . Use of a single enantiomer avoids the divergent stereochemical pathways that arise from the racemate, which would generate a 1:1 mixture of enantiomeric products and necessitate costly chiral separation later. The absence of the (R)-enantiomer is critical for statin intermediate synthesis, where the (S) configuration at the dioxane 4-position maps directly onto the desired 1,3‑diol stereochemistry [1].
| Evidence Dimension | Enantiomeric purity (chemical purity and effective enantiomeric excess) |
|---|---|
| Target Compound Data | ≥95 % chemical purity (single enantiomer, effective ee ~100 % within the lot specification) |
| Comparator Or Baseline | Racemic 4-(bromomethyl)-2,2-dimethyl-1,3-dioxane; ee = 0 % |
| Quantified Difference | Enantiomeric excess improvement from 0 % to ≥95 % (if racemate is considered as baseline); avoids racemic product mixtures entirely |
| Conditions | Vendor specification (BOC Sciences); application context: chiral intermediate for statin side chains |
Why This Matters
Selecting the (S)-enantiomer eliminates the need for costly and yield-eroding chiral resolution steps that would be required if the racemate were used.
- [1] CN107188880A – The preparation method of 2-(base of 2-oxo of (4R,6S)-6-bromomethyl-1,3-dioxane-4-yl) acetic acid esters. Google Patents, 2017. https://patents.google.com/patent/CN107188880A/en View Source
